molecular formula C15H18N2O2S B2466264 3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide CAS No. 2034588-91-3

3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide

Cat. No.: B2466264
CAS No.: 2034588-91-3
M. Wt: 290.38
InChI Key: UMXIQHDGCRVXAB-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a thiophene ring, a cyclopentyl group, and a carboxamide functional group, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

The synthesis of 3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and environmentally friendly, avoiding the use of toxic solvents like chloroform. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,5-dimethyl-N-(1-thiophen-2-ylcyclopentyl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-13(11(2)19-17-10)14(18)16-15(7-3-4-8-15)12-6-5-9-20-12/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXIQHDGCRVXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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